molecular formula C20H21N3O3 B11311497 2-(4-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

2-(4-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

Cat. No.: B11311497
M. Wt: 351.4 g/mol
InChI Key: GOLFLBDGVLSZFL-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-methylphenoxyacetic acid: This can be achieved through the reaction of 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the oxadiazole ring: The intermediate 4-methylphenoxyacetic acid is then reacted with hydrazine hydrate and a suitable carboxylic acid derivative to form the oxadiazole ring.

    Coupling reaction: The final step involves coupling the oxadiazole intermediate with 4-methylphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and methylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy and methylphenyl groups may enhance the compound’s binding affinity and specificity towards these targets. This compound may exert its effects through the modulation of signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide stands out due to the presence of the oxadiazole ring, which imparts unique chemical properties and potential biological activities. The combination of the phenoxy and methylphenyl groups further enhances its versatility and applicability in various research fields.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide

InChI

InChI=1S/C20H21N3O3/c1-14-3-7-16(8-4-14)20-22-19(26-23-20)11-12-21-18(24)13-25-17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,21,24)

InChI Key

GOLFLBDGVLSZFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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